4-Amino-6-anilino-1,3,5-triazin-2-ol
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Overview
Description
4-Amino-6-anilino-1,3,5-triazin-2(3H)-one is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of an amino group at the 4-position, an anilino group at the 6-position, and a triazinone core. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-anilino-1,3,5-triazin-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with cyanuric chloride, aniline, and ammonia.
Reaction Conditions: The reaction is carried out in a solvent such as acetone or ethanol, under reflux conditions.
Procedure: Cyanuric chloride is first reacted with aniline to form 4,6-dichloro-1,3,5-triazine. This intermediate is then treated with ammonia to replace the chlorine atoms with amino groups, yielding 4-amino-6-anilino-1,3,5-triazin-2(3H)-one.
Industrial Production Methods
In industrial settings, the production of 4-amino-6-anilino-1,3,5-triazin-2(3H)-one follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Optimized Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-anilino-1,3,5-triazin-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The amino and anilino groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Condensation Reactions: It can form condensation products with aldehydes and ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution Products: Alkylated or acylated derivatives of the original compound.
Oxidation Products: Oxidized forms of the triazine ring.
Condensation Products: Schiff bases or other condensation products.
Scientific Research Applications
4-Amino-6-anilino-1,3,5-triazin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-6-anilino-1,3,5-triazin-2(3H)-one involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids.
Pathways Involved: It can inhibit or activate specific biochemical pathways, depending on its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-chloro-1,3,5-triazin-2(3H)-one: Similar structure but with a chlorine atom instead of an anilino group.
4,6-Diamino-1,3,5-triazin-2(3H)-one: Contains two amino groups instead of an anilino group.
Uniqueness
4-Amino-6-anilino-1,3,5-triazin-2(3H)-one is unique due to the presence of both an amino and anilino group, which imparts distinct chemical properties and reactivity compared to other triazines.
Properties
IUPAC Name |
6-amino-4-anilino-1H-1,3,5-triazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-7-12-8(14-9(15)13-7)11-6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUBUNGQAOUETQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=O)NC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30879766 |
Source
|
Record name | SYM-TRIAZINE,2-AMINO-4-PHENYLAMINO-6-HYDROXY | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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